1-(1H-indazol-1-yl)propan-2-amine
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Overview
Description
1-(1H-indazol-1-yl)propan-2-amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-1-yl)propan-2-amine typically involves the reaction of indazole with appropriate alkylating agents. One common method is the alkylation of indazole with 2-bromo-1-phenylpropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(1H-indazol-4-yl)propan-2-amine: Similar structure but with different substitution pattern on the indazole ring.
1-(1H-indazol-3-yl)propan-2-amine: Another isomer with substitution at the 3-position of the indazole ring.
Uniqueness: 1-(1H-indazol-1-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the indazole ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full potential and applications in different fields.
Properties
CAS No. |
1283381-85-0 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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